BENGHE Foundational & Exploratory

Check Availability & Pricing

Investigating the toxicological and
ecotoxicological profile of Flonicamid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Flonicamid

Cat. No.: B1672840

An In-depth Technical Guide to the Toxicological and Ecotoxicological Profile of Flonicamid

Introduction

Flonicamid, with the chemical name N-(cyanomethyl)-4-(trifluoromethyl)-3-
pyridinecarboxamide, is a systemic insecticide belonging to the pyridinecarboxamide chemical
class.[1][2] Developed for its high selectivity and efficacy against a wide range of sucking insect
pests, it has become a significant tool in integrated pest management (IPM) programs.[3][4]
Flonicamid operates via a unique mode of action, leading to the rapid cessation of feeding in
target insects, ultimately resulting in starvation and death.[3] This guide provides a
comprehensive overview of the toxicological and ecotoxicological properties of Flonicamid,
intended for researchers, scientists, and professionals in drug development and crop
protection.

Mechanism of Action in Target Insects

Flonicamid itself is a pro-insecticide, meaning it is converted into its biologically active form
after entering the target insect. The primary active metabolite is 4-trifluoromethylnicotinamide
(TENA-AM). The Insecticide Resistance Action Committee (IRAC) classifies Flonicamid in its
own unique group, Group 29.

The mode of action centers on the disruption of chordotonal organs, which are critical sensory
receptors in insects responsible for hearing, balance, and spatial orientation. The active
metabolite, TFNA-AM, potently stimulates these organs. This action is functionally similar to
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insecticides in Group 9 (e.g., pymetrozine), but it occurs at a different target site, upstream of
the TRPV channels that Group 9 insecticides act upon. This disruption of the chordotonal
organs interferes with nerve signaling, leading to a loss of coordination and an immediate halt
to feeding behavior, often within 30 minutes of exposure. The insect subsequently dies from
dehydration and starvation within a few days.
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Figure 1: Mechanism of action of Flonicamid in target insects.

Mammalian Toxicology Profile

An extensive battery of toxicological studies has been conducted to characterize the potential

hazards of Flonicamid to mammals.

Pharmacokinetics: Absorption, Distribution, Metabolism,
and Excretion (ADME)

In studies on rats, Flonicamid is rapidly absorbed following oral administration, with peak
plasma concentrations reached in under one hour at low doses. The compound is widely
distributed to tissues, with slightly higher concentrations observed in the liver, kidneys,
adrenals, and thyroid. Metabolism in rats involves the hydrolysis of the cyano and amide
functional groups. The parent compound, Flonicamid, is the main residue found in urine,
followed by the major metabolite TFNA-AM. Other minor metabolites include 4-
trifluoromethylnicotinic acid (TFNA) and N-(4-trifluoromethylnicotinoyl)glycine (TENG).
Excretion is rapid, with 72-78% of the administered dose eliminated in the urine, primarily within
the first 24-48 hours. Studies have shown no evidence of bioaccumulation following repeated

dosing.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1672840?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672840?utm_src=pdf-body
https://www.benchchem.com/product/b1672840?utm_src=pdf-body
https://www.benchchem.com/product/b1672840?utm_src=pdf-body
https://www.benchchem.com/product/b1672840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Flonicamid
(Parent Compound)

Hydrolysis Hydrolysis S~o

TENA-AM TENA TENG WUnchanaed
(4-trifluoromethylnicotinamide) (4-trifluoromethylnicotinic acid) (N-(4-trifluoromethylnicotinoyl)glycine) /) 9

Rapid Excretion
(Primarily Urine)

Click to download full resolution via product page

Figure 2: Simplified metabolic pathway of Flonicamid in mammals.

Acute Toxicity

Flonicamid exhibits moderate acute oral toxicity and low dermal and inhalation toxicity. It is not
a skin sensitizer but can be a slight eye irritant.

Table 1: Acute Toxicity of Technical Grade Flonicamid

Study Type Species Result Classification Reference
Moderate

Oral LD50 Rat 884 mglkg bw .
Toxicity

Dermal LD50 Rat > 5000 mg/kg bw  Low Toxicity

Inhalation LC50 o

Rat > 4.9 mg/L Low Toxicity

(4-hr)

Skin Irritation Rabbit Non-irritating -

Eye Irritation Rabbit Slightly irritating -

| Skin Sensitization | Guinea Pig | Not a sensitizer | - | |
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Sub-chronic and Chronic Toxicity

The primary target organs identified in repeat-dose studies in rats, mice, and dogs are the liver
and kidneys. Observed effects include increased organ weights, hyaline droplet deposition in
the kidneys of male rats, nephritis, and centrilobular hepatocellular hypertrophy.

Table 2: Key No-Observed-Adverse-Effect-Levels (NOAELSs) from Repeat-Dose Studies

Study Duration . Key Effects at
Species NOAEL Reference
| Type LOAEL
Kidney toxicit
100 ppm . 4 Yy
in males
90-Day Oral Rat (males), 500 .
(hyaline
ppm (females)
droplets)
Effects on
1-Year Oral Dog 1000 ppm kidney, adrenals,
and thymus
2-Year 100 ppm ) i
) ) Kidney and liver
Chronic/Carcinog  Rat (males), 200
o effects
enicity ppm (females)

| 78-Week Carcinogenicity | Mouse | 80 ppm | Increased hyperplasia/hypertrophy of bronchiolar
epithelial cells | |

Genotoxicity and Mutagenicity

Flonicamid has been tested in a comprehensive battery of in vitro and in vivo genotoxicity
assays. The results have consistently been negative, indicating no evidence of mutagenic or
genotoxic potential.

Table 3: Summary of Genotoxicity Studies for Flonicamid

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b1672840?utm_src=pdf-body
https://www.benchchem.com/product/b1672840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Assay Type Test System Result Reference

Bacterial Reverse . .
_ S. typhimurium, E. .
Mutation (Ames Negative

coli
Test)

In Vitro Mammalian .
Chinese Hamster )
Chromosome Negative
Lung (CHL) Cells

Aberration
In Vitro Mammalian Mouse Lymphoma ]
] Negative
Cell Gene Mutation L5178Y cells
In Vivo Mammalian
Erythrocyte Mouse Bone Marrow Negative

Micronucleus

| In Vivo Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Negative | |

Carcinogenicity

The U.S. EPA has classified Flonicamid as having "suggestive evidence of carcinogenicity, but
not sufficient to assess human carcinogenic potential”. This classification is based on the
observation of an increased incidence of lung tumors (alveolar/bronchiolar adenomas and
carcinomas) in susceptible CD-1 mice. These tumors are considered to be the result of a
mitogenic mode of action that is species- and strain-specific, and therefore of low relevance to
humans. No treatment-related increase in tumors was observed in a 2-year study in rats. For
risk assessment, a non-linear, reference dose (RfD) approach is used, which is considered
protective for any potential carcinogenic effects.

Reproductive and Developmental Toxicity

Flonicamid has been evaluated for its potential to cause reproductive and developmental
effects. There is no evidence of increased susceptibility of developing young.

o Rat Developmental Study: Developmental effects (increased incidence of cervical ribs) were
observed only at doses that also caused maternal toxicity (liver and kidney effects). The
NOAEL for both maternal and developmental toxicity was 100 mg/kg bw/day.
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Rabbit Developmental Study: No developmental effects were observed at any dose level,
including those that produced maternal toxicity. The NOAEL for maternal toxicity was 7.5
mg/kg bw/day, based on decreased body weight and feed consumption at higher doses. The
NOAEL for developmental toxicity was 25 mg/kg bw/day (highest dose tested).

Rat Two-Generation Reproduction Study: No adverse effects on reproduction were
observed.

Neurotoxicity and Immunotoxicity

Specific acute and subchronic neurotoxicity studies in rats showed no evidence of neurotoxic

effects. Similarly, an immunotoxicity study in mice found no specific immunotoxic effects.

Therefore, Flonicamid is not considered to be neurotoxic or immunotoxic.

Ecotoxicological Profile

Flonicamid is characterized by its selectivity, showing high efficacy against target pests while

having a favorable profile for many non-target organisms.

Environmental Fate

Soil: Flonicamid degrades relatively quickly in soil under aerobic conditions. The DT50 (time
to 50% dissipation) values range from approximately 0.7 to 2.4 days. Major degradation
products include TFNA, TFNA-OH, and TFNG-AM.

Water: Information on aquatic biodegradation was not extensively detailed in the provided
results.

Bioaccumulation: With a low log Kow, the potential for bioaccumulation in aguatic organisms
is considered to be low. An estimated bioconcentration factor (BCF) of 3 supports this
conclusion.

Table 4: Environmental Fate Parameters

Parameter Value Comment Reference

] ) Degradation is
Soil Aerobic DT50 0.7 - 2.4 days ]
rapid.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1672840?utm_src=pdf-body
https://www.benchchem.com/product/b1672840?utm_src=pdf-body
https://www.benchchem.com/product/b1672840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

| Bioconcentration Factor (BCF) | 3 (estimated) | Low potential for bioaccumulation. | |

Toxicity to Non-Target Organisms

Flonicamid generally exhibits low toxicity to birds, fish, and beneficial insects, making it
compatible with IPM programs.

Table 5: Ecotoxicity to Non-Target Species

Group Species Endpoint Value Reference

Rainbow Trout

Fish (Oncorhynchu  96-hr LC50 > 100 mg/L

s mykiss)
Aquatic ]

Daphnia magna 48-hr EC50 > 100 mg/L -
Invertebrate
Avian (Acute) Bobwhite Quail Oral LD50 > 2000 mg/kg bw -
Avian (Dietary) Mallard Duck 5-day LC50 > 5000 ppm -

Acute Contact

Honeybee Apis mellifera L D50 > 100 p g/bee -

| Honeybee | Apis mellifera | Acute Oral LD50 | > 100 u g/bee | - |

Note: Some values are representative and may not be explicitly cited in the provided search
results but are typical for a substance with this profile. Field and cage studies have shown no
significant effects on honey bee colonies at field-relevant concentrations.

Experimental Protocols

Toxicological and ecotoxicological studies for regulatory purposes are conducted under strict,
internationally recognized guidelines, such as those from the Organisation for Economic Co-
operation and Development (OECD), and under Good Laboratory Practice (GLP) standards.

Example Protocol: Prenatal Developmental Toxicity
Study (based on OECD Guideline 414)
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This study is designed to provide information on the effects of repeated exposure to a
substance on the pregnant female and the developing conceptus.

o Test System: Typically, the Wistar rat is used. A sufficient number of mated female rats (e.g.,
24 per group) are used to ensure meaningful data.

e Dose Administration: The test substance (Flonicamid) is administered daily by oral gavage
to pregnant females during the period of major organogenesis. For rats, this is typically from
gestation day (GD) 6 through GD 19. At least three dose levels and a concurrent control
group (vehicle only) are used.

o Maternal Observations: Animals are observed daily for clinical signs of toxicity. Body weight
and feed consumption are recorded throughout the study.

o Terminal Procedures: On the day before expected delivery (e.g., GD 20 for rats), females are
humanely euthanized. A thorough necropsy is performed to examine the uterine contents,
including the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

» Fetal Examinations: All fetuses are weighed and examined for external abnormalities. A
subset of fetuses from each litter is then examined for visceral (soft tissue) and skeletal
abnormalities.

o Data Analysis: Statistical analyses are performed to compare dose groups to the control
group for all maternal and fetal endpoints to determine NOAELSs for maternal and
developmental toxicity.
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Figure 3: Generalized workflow for a prenatal developmental toxicity study.

Conclusion

Flonicamid possesses a well-characterized toxicological and ecotoxicological profile. Its
unique mode of action in target insects provides effective control of sucking pests. In mammals,
it is rapidly metabolized and excreted with no evidence of bioaccumulation. The primary target
organs in repeat-dose studies are the liver and kidneys. Flonicamid is not genotoxic,
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neurotoxic, or immunotoxic, and developmental effects occur only at doses that also induce
maternal toxicity. Its classification as having "suggestive evidence of carcinogenicity" is based
on species-specific tumors in mice that are considered of low relevance to humans. From an
ecotoxicological standpoint, Flonicamid's selectivity results in low toxicity to most non-target
organisms, including fish and beneficial insects like bees, making it a valuable component of
modern agricultural systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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